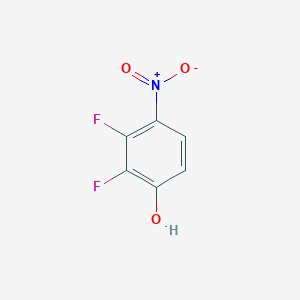

2,3-Difluoro-4-nitrophenol

Description

An Overview of Fluorinated Nitrophenols in Chemical Science

Fluorinated nitrophenols are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one fluorine atom, a nitro group, and a hydroxyl group. nih.gov The presence of these distinct functional groups imparts a unique combination of properties that make them valuable in various scientific domains. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. bldpharm.com

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. nih.govnumberanalytics.com Fluorine's high electronegativity can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate the basicity of nearby functional groups to improve membrane permeability. numberanalytics.comtandfonline.com Consequently, fluorinated compounds are integral to the development of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.comacs.orgrhhz.net

The nitro group further enhances the synthetic utility of these phenols. It is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which is a common precursor for a wide array of heterocyclic compounds and other complex molecular architectures. The nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents. bldpharm.com This versatility makes fluorinated nitrophenols highly sought-after intermediates in organic synthesis.

The Significance of 2,3-Difluoro-4-nitrophenol as a Research Target

This compound, with its specific arrangement of substituents, is a particularly valuable research target. It serves as a key building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. lookchem.comcalpaclab.com Its unique structure allows for regioselective modifications, making it a versatile precursor in multi-step synthetic pathways. lookchem.com

In the pharmaceutical sector, this compound and its isomers are used as intermediates in the synthesis of a variety of drugs. nbinno.com For instance, related fluoronitrophenols are precursors in the synthesis of kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. acs.orgnih.govnih.gov The specific substitution pattern of this compound offers a unique scaffold for the design of novel therapeutic agents.

In the field of materials science, this compound is utilized as a precursor for developing new materials with tailored properties. lookchem.com Its incorporation into polymers can alter their thermal, mechanical, and electronic characteristics. lookchem.com The presence of the polar nitro and hydroxyl groups, combined with the fluorinated aromatic ring, can lead to materials with interesting liquid crystalline or non-linear optical properties.

The compound is also employed in analytical chemistry as a reagent or reference standard due to its distinct spectroscopic properties. lookchem.com Its reactivity and well-defined structure make it useful for developing and validating new analytical methods.

Historical Context of Nitrophenol Studies and their Relevance to this compound

The study of nitrophenols has a long history, with compounds like picric acid (2,4,6-trinitrophenol) being known since the 18th century, initially for their use as yellow dyes and later as explosives. rsc.org The fundamental chemistry of nitrophenols, including their synthesis via nitration of phenols and their chemical transformations, has been well-established over the decades. nih.govrsc.org Simple nitrophenols, such as 4-nitrophenol (B140041), became important industrial intermediates for the production of pharmaceuticals like paracetamol, as well as pesticides. nih.govijcce.ac.ir

The advent of organofluorine chemistry in the mid-20th century marked a new era in chemical synthesis and drug discovery. numberanalytics.com The realization that the introduction of fluorine could dramatically improve the biological activity and stability of molecules led to a surge in the development of new fluorination methods and the synthesis of a wide array of fluorinated compounds. numberanalytics.comrhhz.net

The convergence of these two historical streams of research—the well-understood chemistry of nitrophenols and the burgeoning field of organofluorine chemistry—provided the rationale for the synthesis and investigation of fluorinated nitrophenols. The development of methods for the selective introduction of fluorine atoms onto aromatic rings, often using fluorinated building blocks, has made compounds like this compound more accessible for research. rhhz.net The study of such polyfunctional molecules is a direct continuation of the historical quest to create novel chemical entities with enhanced properties by combining well-established functional groups in unique arrangements.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 123173-60-4 | calpaclab.com |

| Molecular Formula | C₆H₃F₂NO₃ | lookchem.com |

| Molecular Weight | 175.09 g/mol | calpaclab.com |

| Appearance | Solid | calpaclab.com |

| Boiling Point | 307.391 °C at 760 mmHg | lookchem.com |

| Flash Point | 139.705 °C | lookchem.com |

| Density | 1.619 g/cm³ | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Spectroscopic Data of this compound and Related Isomers

While specific, publicly available, detailed spectra for this compound are not readily found, data for its isomers and related compounds provide insight into the expected spectral characteristics.

| Compound | Spectroscopic Data |

| 2,4-Difluoronitrobenzene | IR Spectrum available on NIST WebBook. nist.gov |

| 2-Fluoro-4-nitrophenol | ¹H NMR, IR, and Mass Spectrometry data are available from various sources. nih.govlongdom.org |

| 2,6-Dibromo-4-nitrophenol | Theoretical and experimental studies on its molecular structure and vibrational spectra have been published. tandfonline.com |

| 2,6-Diiodo-4-nitrophenol | NMR, FTIR, Raman, UV-Vis, and MS spectra are available in the SpectraBase. |

| 2-Nitrophenol (B165410) | Extensive experimental and theoretical spectroscopic studies are available. longdom.org |

| 3-Nitrophenol | Infrared spectra have been documented. researchgate.net |

| 4-Nitrophenol | Ultrafast spectroscopic studies have been conducted. mdpi.com |

| 2,3-Difluoro-6-nitrophenol (B104600) | Melting point of 60-62 °C is reported. dalton.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFXVJUDSQIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561603 | |

| Record name | 2,3-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123173-60-4 | |

| Record name | 2,3-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Difluoro 4 Nitrophenol

Advanced Synthetic Routes for 2,3-Difluoro-4-nitrophenol and its Precursors

The synthesis of this compound is a multi-faceted process, often involving precise control over reaction conditions to ensure the correct placement of functional groups on the aromatic ring.

Regioselective Synthesis Strategies for this compound

Regioselectivity is paramount in the synthesis of this compound to avoid the formation of undesired isomers, such as 2,3-Difluoro-6-nitrophenol (B104600). One effective strategy involves the hydrolysis of 1,2,3-trifluoro-4-nitrobenzene. This reaction can be carried out using an aqueous solution of an alkali metal or alkaline earth metal hydroxide (B78521) in the absence of an organic solvent. google.com The subsequent acidification of the reaction mixture to a pH of approximately 1 to 6, followed by steam distillation, allows for the isolation of isomer-free 2,3-difluoro-6-nitrophenol. google.com While this specific patent describes the synthesis of the 6-nitro isomer, the principles of regioselective nucleophilic aromatic substitution are fundamental.

Another approach to achieving regioselectivity is through the careful nitration of 2,3-difluorophenol (B1222669). However, this method is often less selective and can lead to a mixture of isomers, including the desired this compound and the 6-nitro isomer. The control of regioselectivity in the nitration of substituted phenols is a well-studied area, with factors such as the choice of nitrating agent and reaction conditions playing a crucial role. researchgate.netscispace.commdpi.com

Novel Approaches in Fluorination and Nitration for Phenolic Compounds

The introduction of fluorine and nitro groups onto phenolic compounds has been an area of significant research, leading to the development of novel and more efficient methods.

Fluorination: Advanced fluorination techniques have moved beyond traditional methods that often require harsh conditions. numberanalytics.com Modern approaches include:

Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for their versatility in fluorinating various aromatic compounds. alfa-chemistry.comnumberanalytics.com

Nucleophilic Fluorination: This involves the displacement of a leaving group by a fluoride (B91410) ion, often facilitated by sources like cesium fluoride (CsF) or potassium fluoride (KF). numberanalytics.comyork.ac.uk

Transition Metal-Catalyzed Fluorination: Catalysts based on palladium and copper have been developed to facilitate the fluorination of aryl halides and boronic acids. numberanalytics.comacs.org

Photocatalytic and Electrochemical Fluorination: These emerging techniques offer milder reaction conditions and greater control over the fluorination process. numberanalytics.com

Nitration: Traditional nitration using mixed acids (concentrated nitric and sulfuric acid) can lead to over-reaction and the formation of byproducts, especially with highly reactive substrates like phenols. scispace.com Novel nitrating agents and systems have been developed to offer milder conditions and improved selectivity:

Melamine nitrate (B79036) (MN): This reagent, used with a p-toluenesulfonic acid catalyst, allows for the regioselective nitration of phenols to their corresponding o-nitrophenols. researchgate.netscispace.com

tert-Butyl nitrite: This agent provides a chemoselective method for the nitration of phenols, yielding primarily mononitro derivatives. nih.gov

Silica Sulfuric Acid/NaNO2: This heterogeneous system enables the nitration of phenols under mild, room temperature conditions. mdpi.com

Isopropyl nitrate with sulfuric acid: This combination has been used for the ortho-selective nitration of difluorophenols.

Exploration of Starting Materials and Reaction Conditions in this compound Synthesis

The synthesis of this compound can commence from several starting materials, with the reaction conditions being critical for achieving the desired product.

A common precursor is 2,3-difluorophenol . The synthesis of 2,3-difluorophenol itself can start from 1,2-difluorobenzene, which is treated with n-butyllithium followed by trimethylborate and then hydrogen peroxide. chemicalbook.com The subsequent nitration of 2,3-difluorophenol requires careful control to favor the formation of the 4-nitro isomer over other possibilities.

Another key starting material is 1,2,3-trifluoro-4-nitrobenzene . The reaction of this compound with benzyl (B1604629) alcohol in the presence of potassium carbonate in N,N-dimethylformamide can yield a precursor, 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene. Hydrolysis of the ether linkage would then produce this compound.

The table below summarizes some of the starting materials and conditions used in the synthesis of related fluoronitrophenols, illustrating the principles that can be applied to the synthesis of the title compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,4-difluorophenol | Isopropyl nitrate, sulfuric acid, tetrabutylammonium (B224687) hydrogen sulphate in dichloromethane (B109758) at room temperature. | 2,4-Difluoro-6-nitrophenol | 83% | |

| 3,4-difluoronitrobenzene | Sodium hydride, aldoxime, in dimethyl sulfoxide (B87167) at 35°-40° C, followed by acidic workup. | 3-fluoro-4-hydroxynitrobenzene | Not specified | chemicalbook.com |

| 2,6-dichloro-3,5-difluorophenol | 98% nitric acid in acetic acid at room temperature. | 2,6-Dichloro-3,5-difluoro-4-nitrophenol | Not specified | prepchem.com |

| 2,3-difluorophenol | Nitric acid in sulfuric acid. | Mixture including this compound and 2,3-Difluoro-6-nitrophenol. | Not specified |

Chemical Reactivity Analysis of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the nitro group and the fluorine atoms attached to the aromatic ring.

Investigation of Reduction Reactions on the Nitro Group of this compound

The nitro group of nitrophenols can be reduced to an amino group, forming the corresponding aminophenol. This transformation is a common and important reaction in organic synthesis. wikipedia.org For the analogous compound 2,3-Difluoro-6-nitrophenol, the nitro group can be reduced to an amino group to form 2,3-difluoro-6-aminophenol. Similarly, the nitro group in 2,4-Difluoro-3-nitrophenol can be reduced using agents like tin and hydrochloric acid or through catalytic hydrogenation.

A variety of reagents can be employed for the reduction of aromatic nitro compounds, including:

Catalytic hydrogenation using catalysts such as Raney nickel or palladium-on-carbon. wikipedia.org

Metals in acidic media, such as iron or tin. wikipedia.org

Sodium hydrosulfite or sodium sulfide. wikipedia.org

A recent study demonstrated the chemoselective reduction of o-nitrophenol derivatives using borane-THF, where the presence of the ortho-hydroxyl group facilitates the reduction of the adjacent nitro group. jrfglobal.com

Nucleophilic Substitution Patterns of Fluorine Atoms in this compound

The fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. libretexts.org The position of the nitro group influences which fluorine atom is more susceptible to substitution. In general, halides in positions ortho or para to a strong electron-withdrawing group are more readily displaced. libretexts.org

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a fluoride ion). libretexts.org

Oxidation Pathways of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl (-OH) group is susceptible to oxidation, and its reactivity in this compound is influenced by the electron-withdrawing nature of the adjacent fluorine atoms and the nitro group. While specific studies on the oxidation of this compound are not extensively documented, pathways can be inferred from the behavior of related compounds.

Generally, the oxidation of phenols can lead to the formation of quinones. For this to occur, the position para to the hydroxyl group often needs to be occupied by a hydrogen or a halogen. In the case of this compound, this position is blocked by a nitro group, which would prevent the formation of a simple benzoquinone through direct oxidation at that site.

However, oxidation can still occur at the hydroxyl group itself. Studies on other nitrophenols, such as 4-nitrophenol (B140041), have shown that oxidation can lead to hydroxylation of the aromatic ring, forming products like 4-nitrocatechol. A similar pathway could be anticipated for this compound, potentially yielding a difluoro-nitro-catechol derivative. The reaction with oxidizing agents like Selectfluor™ has been shown to readily oxidize phenols substituted with additional hydroxyl groups to their corresponding quinones. chem-soc.si

Comparative Reaction Profiles with Related Fluorinated Phenols

The chemical behavior of this compound is best understood by comparing it with other fluorinated phenols. The position of the fluorine and nitro substituents significantly impacts the molecule's acidity and reactivity.

Acidity: The acidity of a phenol (B47542) is determined by the stability of its corresponding phenoxide ion. Both fluorine and the nitro group are electron-withdrawing, which stabilizes the negative charge on the phenoxide ion and increases acidity compared to phenol itself. quora.com

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect is distance-dependent, being strongest when the fluorine is in the ortho position relative to the hydroxyl group. ucla.edu

Resonance Effect: The nitro group exerts both a -I effect and a strong electron-withdrawing resonance effect (-R effect) when positioned ortho or para to the hydroxyl group. quora.comucla.edu This resonance delocalization provides significant stabilization to the phenoxide anion.

In this compound, the phenoxide ion is stabilized by the -I effect of two fluorine atoms at positions 2 and 3, and by both the -I and -R effects of the nitro group at position 4. Compared to an isomer like 2,3-Difluoro-6-nitrophenol, where the nitro group is also ortho to a fluorine but meta to the other, the electronic environment differs, which can lead to variations in reactivity and acidity. The combined electron-withdrawing power in this compound makes it a considerably acidic compound.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_): The presence of strongly electron-withdrawing groups like nitro and fluorine activates the aromatic ring towards nucleophilic attack. This makes fluoronitrophenols valuable intermediates in synthesis. cdnsciencepub.com For example, the fluorine atoms in such compounds can be displaced by nucleophiles. The reactivity and the site of substitution would differ between isomers like this compound and 3,4-difluorophenol (B1294555) based on the specific positions of the activating groups relative to the leaving groups (the fluorine atoms).

Table 2: Comparative Profile of Related Phenols

| Compound | Key Substituents & Positions | Expected Acidity Driver(s) | Notes on Reactivity |

|---|

| This compound | -F at C2, C3 -NO₂ at C4 | Strong -I effect from two F atoms. Strong -I and -R effect from p-NO₂ group. | Ring is highly activated for SNAr reactions. | | 2,3-Difluoro-6-nitrophenol | -F at C2, C3 -NO₂ at C6 | Strong -I effect from two F atoms. Strong -I and -R effect from o-NO₂ group. | Isomeric to the title compound, potentially different regioselectivity in reactions. google.com | | 4-Nitrophenol | -NO₂ at C4 | Strong -I and -R effect from p-NO₂ group. | Less acidic than its fluorinated counterparts due to the absence of the -I effect from fluorine. ucla.edu | | 2,3-Difluorophenol | -F at C2, C3 | -I effect from two F atoms. | Less acidic than the nitrated versions as it lacks the strong -R effect of the NO₂ group. chemimpex.com |

Advanced Spectroscopic Characterization and Computational Chemistry of 2,3 Difluoro 4 Nitrophenol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. For 2,3-Difluoro-4-nitrophenol, these methods are instrumental in identifying its characteristic functional groups and understanding the dynamics of its phenyl ring structure. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate vibrational frequencies and aid in the precise assignment of observed spectral bands. tandfonline.comlongdom.orgnih.gov

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The hydroxyl (-OH) group typically exhibits a broad stretching vibration band in the 3200-3600 cm⁻¹ region, with its position and shape influenced by hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The nitro (-NO₂) group produces two of the most characteristic bands in the spectrum: a strong asymmetric stretching vibration, typically found between 1570 and 1490 cm⁻¹, and a symmetric stretching vibration in the 1390–1300 cm⁻¹ range. wpmucdn.comniscpr.res.in The presence of two fluorine atoms introduces strong C-F stretching vibrations, which are generally observed in the 1000–1400 cm⁻¹ region, often coupling with other ring vibrations. wpmucdn.com Vibrations associated with the phenyl ring (C=C stretching) occur in the 1400-1600 cm⁻¹ region. vscht.cz

Table 1: Expected Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1570 - 1490 | Strong |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium-Variable |

| NO₂ Symmetric Stretch | 1390 - 1300 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-O Stretch | 1260 - 1380 | Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is typically a very strong and prominent band. niscpr.res.in Aromatic ring stretching vibrations also tend to be strong in the Raman spectrum. In contrast, the O-H stretching vibration is generally weak.

The C-F stretching modes are also observable in the Raman spectrum. The combination of FT-IR and FT-Raman data is crucial for a complete vibrational analysis, as some modes may be strong in one technique and weak or absent in the other, governed by the principles of mutual exclusion for centrosymmetric molecules and more generally by the different selection rules. longdom.orgscilit.com

Table 2: Expected Characteristic FT-Raman Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Strong |

| NO₂ Symmetric Stretch | 1390 - 1300 | Very Strong |

| NO₂ Asymmetric Stretch | 1570 - 1490 | Weak-Medium |

| C-F Stretch | 1000 - 1400 | Medium |

| Ring Breathing Mode | ~1000 | Strong |

A definitive assignment of the numerous vibrational bands, especially in the complex "fingerprint" region (below 1500 cm⁻¹), requires theoretical calculations. ijsr.net Quantum chemical methods, such as DFT with basis sets like 6-311++G(d,p), are used to compute the harmonic vibrational frequencies and their corresponding intensities. tandfonline.comlongdom.org

The Potential Energy Distribution (PED) is calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. ijsr.netnih.gov This allows for an unambiguous assignment of spectral bands. For example, a band around 1350 cm⁻¹ might be assigned as the NO₂ symmetric stretch with a PED of 80%, indicating this motion is the primary contributor to that vibrational mode. This computational approach is standard practice for the detailed vibrational analysis of substituted phenols and related aromatic compounds. nih.govijsr.net

Table 3: Illustrative Vibrational Assignments and Potential Energy Distributions (PED) based on Computational Analysis of Analogous Molecules

| Calculated Frequency (cm⁻¹)* | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|

| ~3450 | ~3400 | ν(OH) (100%) |

| ~3100 | ~3090 | ν(CH) (98%) |

| ~1550 | ~1545 | νas(NO₂) (85%) + ν(CC) (10%) |

| ~1350 | ~1345 | νs(NO₂) (80%) + β(CH) (15%) |

| ~1250 | ~1240 | ν(C-F) (75%) + ν(CC) (20%) |

| ~1200 | ~1190 | ν(C-O) (70%) + β(CH) (25%) |

*Frequencies are hypothetical and for illustrative purposes, based on analyses of similar compounds. ν: stretching; β: in-plane bending; as: asymmetric; s: symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing key data for structure verification.

The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the phenolic proton (-OH) and the two aromatic protons.

Phenolic Proton (OH): This proton typically appears as a broad singlet, with a chemical shift that can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its expected range is between 5 and 12 ppm.

Aromatic Protons (H-5 and H-6): The molecule has two protons on the aromatic ring at positions 5 and 6. These protons are chemically non-equivalent and are expected to couple to each other and to the adjacent fluorine atoms.

H-5: This proton is ortho to the nitro group and meta to the hydroxyl group. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-3.

H-6: This proton is meta to the nitro group and ortho to the hydroxyl group. It is expected to appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-2.

The electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield. researchgate.net

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm)* | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-5 | 8.0 - 8.3 | dd | J(H-H), J(H-F) |

| H-6 | 7.0 - 7.3 | dd | J(H-H), J(H-F) |

| -OH | 5.0 - 12.0 | s (broad) | N/A |

*Predicted values are based on standard substituent effects and data from analogous compounds.

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals for the six aromatic carbon atoms. The chemical shifts are significantly influenced by the attached substituents.

C-1 (C-OH): The carbon attached to the hydroxyl group is shielded relative to benzene (B151609) and is expected in the 145-155 ppm range. It will likely show coupling to the fluorine at C-2.

C-2 (C-F): This carbon, bonded to fluorine, will show a large downfield shift due to the electronegativity of fluorine and will appear as a doublet with a large ¹J(C-F) coupling constant. Its expected range is 140-150 ppm.

C-3 (C-F): Similar to C-2, this carbon will be found at a low field (140-150 ppm) and will also be split into a doublet by the directly attached fluorine.

C-4 (C-NO₂): The carbon bearing the nitro group is typically deshielded and appears in the 140-150 ppm range.

C-5 and C-6: These carbons are attached to hydrogen atoms and their chemical shifts will be influenced by the neighboring substituents. They are expected to appear in the 110-130 ppm range and will exhibit smaller C-F couplings.

The use of GIAO (Gauge-Including Atomic Orbital) methods in computational chemistry can provide accurate predictions of ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. tandfonline.com

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm)* | Expected C-F Coupling |

|---|---|---|

| C-1 | 145 - 155 | Yes (²J) |

| C-2 | 140 - 150 | Yes (¹J, large) |

| C-3 | 140 - 150 | Yes (¹J, large) |

| C-4 | 140 - 150 | Yes (²J) |

| C-5 | 110 - 130 | Yes (³J) |

| C-6 | 110 - 130 | Yes (²J) |

*Predicted values are based on standard substituent effects and data from analogous compounds. wisc.edu

¹⁹F NMR Spectroscopic Investigations for Regioisomer Differentiation and Fluorine Coupling Patterns

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for identifying and characterizing fluorine-containing compounds. wikipedia.org Due to the 100% natural abundance and spin of 1/2 of the ¹⁹F nucleus, it is highly responsive to NMR measurements. wikipedia.orgaiinmr.com This technique is particularly valuable for differentiating between regioisomers of fluorinated phenols and for analyzing complex fluorine-fluorine and fluorine-proton coupling patterns. nih.govmagritek.com

In the context of this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups. The electron-withdrawing nitro group significantly affects the electron density of the aromatic ring, thereby influencing the shielding and deshielding of the fluorine nuclei. magritek.com

The coupling patterns observed in the ¹⁹F NMR spectrum provide valuable structural information. These patterns arise from spin-spin interactions between the fluorine nuclei themselves (F-F coupling) and between the fluorine and adjacent proton nuclei (H-F coupling). organicchemistrydata.org The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the interacting nuclei. wikipedia.org Long-range couplings are commonly observed in fluorinated aromatic systems. wikipedia.org Analysis of these complex spin systems, which can be simplified by molecular symmetry, is crucial for the complete structural elucidation of compounds like this compound. numberanalytics.com

Table 1: Expected ¹⁹F NMR Characteristics for this compound

| Feature | Expected Observation | Significance |

| Number of Signals | Two distinct multiplets | Confirms the presence of two chemically non-equivalent fluorine atoms. |

| Chemical Shifts (δ) | Specific ppm values influenced by -OH and -NO₂ groups | Provides information about the electronic environment of each fluorine nucleus. |

| Coupling Patterns | Complex multiplets due to F-F and H-F coupling | Reveals the connectivity and spatial relationship between fluorine and proton atoms. |

| Coupling Constants (J) | Characteristic values for ortho, meta, and para couplings | Helps in assigning the specific positions of the fluorine atoms on the aromatic ring. |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. Nitrophenols typically exhibit absorption bands in the UV-Vis region due to π → π* and n → π* transitions. ijcrt.org The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent environment. rsc.org

For this compound, the presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. The electronic transitions are characterized as charge-transfer (CT) in nature, involving the transfer of electron density from the phenolate (B1203915) moiety (donor) to the nitro group (acceptor). nih.govresearchgate.net The fluorine substituents can modulate these transitions by altering the electronic properties of the benzene ring.

Studies on related nitrophenols have shown that the deprotonated forms (nitrophenolates) exhibit a significant redshift in their absorption spectra compared to the protonated forms. rsc.org This is attributed to the enhanced electron-donating ability of the phenolate oxygen. The specific absorption maxima for this compound would need to be determined experimentally, but based on analogous compounds, significant absorption can be anticipated. While fluorescence studies on this specific compound are not widely reported, nitrophenols are generally known to have complex excited-state dynamics, including rapid relaxation processes that can quench fluorescence. rsc.org

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate mass measurement.

In negative electrospray ionization mass spectrometry, nitrophenols typically show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. rsc.org Further fragmentation can occur, often involving the loss of the nitro group (NO₂) or nitric oxide (NO). rsc.org The fragmentation pattern of this compound would provide valuable information about the stability of the molecule and the relative bond strengths. The presence of two fluorine atoms would also be evident in the isotopic pattern of the molecular ion peak.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Method | Significance |

| [M+H]⁺ | 176.0156 | HRMS (Positive Ion Mode) | Confirms the molecular weight and elemental formula (C₆H₄F₂NO₃). |

| [M-H]⁻ | 174.0003 | HRMS (Negative Ion Mode) | Represents the deprotonated molecule, often the base peak in negative mode. |

| [M-H-NO]⁻ | 144.0014 | MS/MS | Indicates a characteristic fragmentation pathway for nitrophenols. |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure of this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. srce.hr For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its optimized molecular geometry. longdom.orgresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. longdom.org

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nature of the fluorine atoms and the nitro group will significantly influence the charge distribution across the aromatic ring and the hydroxyl group. srce.hr

Conformational Analysis and Energy Minima of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, rotation around the C-O and C-N bonds can lead to different conformers. DFT calculations can be used to explore the potential energy surface of the molecule and identify the minimum energy conformers, which represent the most stable structures. srce.hrlongdom.org

The stability of different conformers is influenced by steric and electronic interactions, including intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond may form between the hydroxyl proton and the ortho-nitro group, which would significantly stabilize that particular conformation. longdom.org Computational studies can quantify the energy differences between various conformers, providing insight into their relative populations at a given temperature. lumenlearning.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the electron-rich part of the molecule (the phenol (B47542) ring and hydroxyl group), while the LUMO is often centered on the electron-deficient nitro group. researchgate.net The analysis of these orbitals provides a clear picture of the intramolecular charge transfer (ICT) that occurs upon electronic excitation, from the HOMO (donor) to the LUMO (acceptor). nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates a more facile electronic transition and potentially higher reactivity.

Table 3: Computationally Derived Properties of this compound

| Property | Computational Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides precise bond lengths and angles for the most stable conformer. |

| HOMO Energy | DFT | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT | Relates to the electronic excitation energy and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution and predicts reactive sites. |

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map is generated by calculating the electrostatic potential at points on the electron density surface of the molecule. longdom.org Different potential values are represented by a color spectrum: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For this compound, while a specific MEP map is not available in the reviewed literature, its features can be predicted based on analyses of similar molecules like 2-nitrophenol (B165410) and other nitroaromatics. longdom.orgresearchgate.net

Negative Potential Regions (Red): The most negative potential is expected to be localized on the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the hydroxyl (OH) group. These electron-rich sites are the most probable targets for electrophilic attack.

Positive Potential Regions (Blue): The most positive potential would be concentrated around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack or hydrogen bonding interactions.

Aromatic Ring: The fluorine and nitro substituents are strong electron-withdrawing groups, which would reduce the electron density of the aromatic ring compared to phenol itself, influencing its reactivity in substitution reactions.

The MEP analysis, therefore, provides a clear visual guide to the chemical reactivity and intermolecular interaction sites of the molecule. longdom.org

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This analysis provides profound insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding molecular stability. researchgate.net

The stability of a molecule is enhanced by hyperconjugative interactions, which involve charge transfer from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. A higher stabilization energy, E(2), indicates a more intense interaction between the donor and acceptor orbitals. researchgate.netacadpubl.eu

While a specific NBO analysis for this compound has not been detailed in the available literature, key interactions can be anticipated based on its structure and studies on analogous compounds: tandfonline.comacadpubl.eu

Intramolecular Charge Transfer: Significant delocalization would be expected from the lone pairs of the hydroxyl oxygen and the two fluorine atoms to the antibonding π* orbitals of the benzene ring.

Stabilization Energy: The analysis would likely reveal high E(2) values for interactions like n(O) → π(C-C) and n(F) → π(C-C), quantifying the electron density transfer from the lone pairs of the substituents to the aromatic ring. This charge delocalization is a key factor in the stability of the molecule. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis) and Comparison with Experimental Data

A powerful approach in modern chemistry is the combination of experimental spectroscopic measurements with theoretical calculations, typically using Density Functional Theory (DFT). tandfonline.com Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) for a wide range of molecules, including substituted phenols. tandfonline.comlongdom.org Calculated vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental data. longdom.org

For this compound, a detailed comparative study is not present in the searched literature. However, based on studies of similar compounds like 2-nitrophenol, 2,6-dibromo-4-nitrophenol, and fluorophenols, a theoretical analysis would provide reliable assignments for the experimental spectra. tandfonline.comlongdom.orgacs.org

Vibrational Spectroscopy (IR and Raman) The vibrational spectrum provides a molecular fingerprint. Key vibrational modes expected for this compound are summarized in the table below, with typical frequency ranges derived from related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 | Stretching vibration of the hydroxyl group, sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| N-O Asymmetric Stretch | 1500-1570 | Asymmetric stretching of the nitro group. |

| C=C Stretch (Aromatic) | 1400-1600 | Stretching vibrations within the aromatic ring. |

| N-O Symmetric Stretch | 1300-1370 | Symmetric stretching of the nitro group. |

| C-F Stretch | 1100-1400 | Stretching of the carbon-fluorine bonds. |

| C-N Stretch | 800-900 | Stretching of the carbon-nitrogen bond. |

NMR Spectroscopy Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. tandfonline.com The predicted values for this compound would show distinct signals for the different hydrogen and carbon atoms, influenced by the electronic effects of the F, OH, and NO₂ substituents. Comparisons between calculated and experimental shifts are generally in good agreement and are crucial for definitive signal assignments. tandfonline.com

UV-Vis Spectroscopy Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, including excitation energies and oscillator strengths. asianresassoc.org The analysis for this compound would likely reveal π → π* and n → π* transitions. The absorption peaks for nitrophenols are known to be sensitive to the substitution pattern and the protonation state of the hydroxyl group. nih.govmdpi.com

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the dynamic behavior of a molecule, such as its conformational changes, interactions with solvent molecules, and behavior in condensed phases. This technique is widely applied in drug discovery and materials science to understand how a molecule behaves in a realistic environment, such as in an aqueous solution or bound to a protein. nih.gov

A review of the available literature did not yield any studies specifically focused on the molecular dynamics of this compound. Were such a study to be conducted, it could provide valuable insights into:

Solvation Dynamics: How the molecule interacts with surrounding water molecules, particularly through hydrogen bonding at the hydroxyl and nitro groups.

Conformational Flexibility: Analysis of the rotational freedom around the C-O and C-N bonds and the planarity of the nitro group relative to the phenyl ring.

Intermolecular Interactions: Simulating the compound in a condensed phase to understand how individual molecules pack and interact with each other, which is relevant to its solid-state properties.

MD simulations would complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's properties in a dynamic, real-world context.

Applications and Derivatization of 2,3 Difluoro 4 Nitrophenol in Advanced Organic Synthesis

2,3-Difluoro-4-nitrophenol as an Intermediate in Pharmaceutical Synthesis

The presence of fluorine atoms and a reactive nitro group makes this compound and its isomers key precursors in medicinal chemistry. nbinno.com These functional groups can be modified to create a diverse range of derivatives with specific biological activities, targeting infections and cellular replication processes.

Derivatives containing a difluoro-phenyl moiety have shown significant potential in the development of novel anti-cancer agents. Research into related structures demonstrates that the introduction of specific substituents can lead to potent cytotoxicity against various cancer cell lines.

For instance, a series of pyrazole (B372694) oxime compounds bearing a 1,2,3-thiadiazole (B1210528) ring were evaluated for their anticancer activity. nih.gov Among these, a derivative with a 2,3-difluoro substitution on the phenyl ring (compound 8l) displayed notable efficacy against several human cancer cell lines. nih.gov In studies on pancreatic (Panc-1), liver (Huh-7), and colon (HCT-116) cancer cells, this compound exhibited IC₅₀ values comparable or superior to established chemotherapy drugs like sorafenib, cisplatin, and 5-fluorouracil. nih.gov

Table 1: Anticancer Activity of a 2,3-Difluoro Substituted Thiadiazole Derivative (Compound 8l)

| Cell Line | Compound 8l IC₅₀ (μM) | Reference Drug | Reference Drug IC₅₀ (μM) |

|---|---|---|---|

| Panc-1 | 12.22 | Sorafenib | 11.50 |

| Huh-7 | 10.11 | Cisplatin | 12.70 |

| HCT-116 | 6.56 | 5-Fluorouracil | 29.50 |

Data sourced from Dai et al. nih.gov

Other research has explored flavonoid-based amide derivatives, where compounds featuring a 3,5-difluorophenyl group showed high antiproliferative capabilities on MDA-MB-231 triple-negative breast cancer cells, with IC₅₀ values as low as 2.49 ± 0.44 μM. nih.gov Thieno[2,3-d] lookchem.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidine derivatives have also been designed as potential anti-cancer agents, showing cytotoxicity against breast cancer cell lines. mdpi.com These findings underscore the importance of the difluorophenyl structural motif, accessible from precursors like this compound, in creating new therapeutic candidates.

The development of new drugs to combat drug-resistant tuberculosis is a critical area of research. frontiersin.org Derivatives synthesized from nitrophenoxy precursors have emerged as promising candidates. A study focused on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds revealed potent activity against Mycobacterium tuberculosis H₃₇Rv. nih.gov

All synthesized derivatives in this series demonstrated moderate to potent antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov The most effective compound, derivative 3m, showed an MIC of 4 μg/mL against both the standard H₃₇Rv strain and a rifampin-resistant strain, indicating its potential to overcome existing drug resistance mechanisms. nih.gov Importantly, this lead compound did not show inhibitory effects against six different tumor cell lines, suggesting a favorable safety profile. nih.gov

Table 2: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound | Substituent | MIC (μg/mL) vs. M. tuberculosis H₃₇Rv |

|---|---|---|

| 3a | H | 32 |

| 3d | 4-F | 16 |

| 3h | 3-Cl | 8 |

| 3j | 4-Br | 8 |

| 3m | 4-CF₃ | 4 |

Data sourced from Molecules 2012, 17(2), 2248-2258. nih.gov

Further research into fluorinated compounds has identified other classes, such as 2-aminopyridine-3-carbonitrile derivatives, with potent antitubercular activity, demonstrating MIC values comparable to streptomycin. plos.org

Applications of this compound in Agrochemical Development

In addition to pharmaceuticals, this compound and its isomers are valuable intermediates in the synthesis of agrochemicals, particularly herbicides. guidechem.com The specific arrangement of substituents on the phenol (B47542) ring is crucial for biological activity and selectivity.

Halogenated mononitrophenols have been systematically studied for their selective toxicity. Research has shown that phenols with a nitro group in the para-position and a halogen or trifluoromethyl group in the meta-position are generally more toxic to specific target species, such as the sea lamprey, than to other aquatic life like rainbow trout. glfc.org This principle of selective toxicity is fundamental to modern herbicide and pesticide development.

The compound 3-trifluoromethyl-4-nitrophenol (TFM) has been used extensively as a selective lampricide in the Great Lakes. glfc.org The structural similarities between TFM and this compound suggest that the latter could serve as a scaffold for developing new herbicides. The electron-withdrawing nature of the nitro and fluorine groups enhances the acidity of the phenolic hydroxyl, a key factor in its mode of action, which is believed to involve the uncoupling of oxidative phosphorylation. glfc.org Laboratory studies on related compounds have demonstrated their effectiveness in inhibiting weed growth while minimizing harm to crop species.

Role of this compound in Biochemical Research as an Enzyme Inhibitor

Nitrophenol compounds are recognized as inhibitors of various enzymes, making them useful tools in biochemical research. Their ability to selectively target enzymes involved in metabolic pathways is valuable for both pharmacological studies and understanding cellular processes.

Carboxylesterases (CE) are a family of serine hydrolase enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. wikipedia.orgamericanpharmaceuticalreview.com The inhibition of these enzymes is a subject of significant interest in drug metabolism research. frontiersin.org

The general mechanism of carboxylesterase action involves a catalytic triad (B1167595) of amino acids (typically Serine, Histidine, and Glutamate) that facilitates the hydrolysis of ester bonds. ucanr.edu The process begins with the serine residue's nucleophilic attack on the carbonyl carbon of an ester substrate, forming a tetrahedral intermediate. ucanr.edunih.gov This intermediate then collapses to release an alcohol, creating an acyl-enzyme complex, which is subsequently hydrolyzed by water to regenerate the active enzyme. ucanr.edu

Inhibitors can interfere with this process. While the specific inhibition mechanism for this compound is not detailed, related nitrophenols can act as inhibitors. For instance, the organophosphate insecticide parathion (B1678463) is activated to paraoxon, which then binds to the esterase. ucanr.edu Hydrolysis releases p-nitrophenol, leaving the enzyme in a phosphorylated, inactive state. ucanr.edu Other inhibitors, like benzil, form a stable complex with the serine residue that cannot be easily broken down, thus blocking the catalytic cycle. nih.gov The electron-withdrawing properties of the nitro and fluoro groups on the this compound ring likely influence its interaction with the enzyme's active site, potentially by altering the electronic environment and preventing the normal catalytic reaction from proceeding.

Synthesis of Complex Organic Molecules utilizing this compound

This compound serves as a critical intermediate in the synthesis of a variety of complex organic molecules. Its unique trifunctional structure, featuring hydroxyl, nitro, and fluoro groups on an aromatic ring, provides multiple reaction sites for derivatization. This versatility makes it a valuable building block for creating specialized chemicals, particularly in the pharmaceutical and agrochemical industries. google.com The reactivity of the compound allows for targeted modifications, leading to the development of novel materials and functional molecules.

The primary utility of this compound in organic synthesis is as a precursor. The hydroxyl group can undergo etherification, the nitro group can be reduced to an amine, and the fluorine atoms can be subjected to nucleophilic aromatic substitution, although the latter is often more challenging. These transformations open pathways to a diverse range of derivatives. Research and industrial applications have demonstrated its role in constructing more elaborate molecular architectures. google.com

Detailed research findings show that this compound is a direct precursor to several advanced intermediates. For instance, through etherification of the phenolic hydroxyl group, it is converted into 2,3-difluoro-1-isopropoxy-4-nitrobenzene . Subsequent reactions on this derivative can lead to further functionalization, such as the introduction of acetate (B1210297) or malonate groups, yielding compounds like ethyl 2-(2-fluoro-3-isopropoxy-6-nitrophenyl)acetate and diethyl 2-(2-fluoro-3-isopropoxy-6-nitrophenyl)malonate . Furthermore, the reduction of the nitro group on the parent molecule provides a key synthetic route to 4-amino-2,3-difluoro-phenol , an important building block for various biologically active compounds. google.com

The following interactive data table summarizes key downstream products synthesized from this compound.

| Product Name | Starting Material | Type of Reaction |

| 4-amino-2,3-difluoro-phenol | This compound | Reduction of Nitro Group |

| 2,3-difluoro-1-isopropoxy-4-nitrobenzene | This compound | Etherification |

| ethyl 2-(2-fluoro-3-isopropoxy-6-nitrophenyl)acetate | 2,3-difluoro-1-isopropoxy-4-nitrobenzene | Further Functionalization |

| diethyl 2-(2-fluoro-3-isopropoxy-6-nitrophenyl)malonate | 2,3-difluoro-1-isopropoxy-4-nitrobenzene | Further Functionalization |

Supramolecular Chemistry Involving this compound

The molecular structure of this compound, with its distinct arrangement of functional groups, lends itself to applications in the field of supramolecular chemistry. The interplay of hydrogen bonding, dipole-dipole forces, and other non-covalent interactions governs its behavior in forming larger, organized assemblies.

The foundation of the supramolecular chemistry of this compound lies in its capacity for specific intermolecular interactions. The molecule possesses key features that facilitate self-assembly: google.com

Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor.

Hydrogen Bond Acceptor: The nitro (–NO₂) group, particularly its oxygen atoms, serves as a hydrogen bond acceptor.

Dipole Moments: The electron-withdrawing nature of the two fluorine atoms and the nitro group creates a significant dipole moment across the molecule, leading to dipole-dipole interactions.

This combination of a hydrogen bond donor and acceptor on the same molecule allows for the formation of strong, directional hydrogen bonds between molecules, potentially leading to chains, sheets, or other organized, self-assembled structures. Computational analysis of the molecule indicates it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 (1 from the hydroxyl oxygen and 3 from the nitro group oxygens), highlighting its potential for forming complex hydrogen-bonded networks. While specific studies on the self-assembly of this exact isomer are not widely detailed, its functional groups are characteristic of molecules used in materials science for applications like contact printing and the formation of liquid crystals. ambeed.com

The principles of molecular recognition inherent in its intermolecular interactions extend to host-guest chemistry. In this context, molecules are designed to bind selectively to other molecules (guests) through non-covalent forces. While this compound itself may not be a host, it serves as a crucial building block for synthesizing larger, more complex host molecules or functional linkers.

Recent research in advanced drug delivery systems points to the use of related structures in host-guest chemistry applications. For example, patent literature describes the use of host-guest chemistry to improve the physical stability of complex biotherapeutics like antibody-drug conjugates. google.com The patent, which aims to solve stability issues with such conjugates, lists this compound as a relevant chemical compound, suggesting its role as an intermediate in the synthesis of linkers or other components that participate in or facilitate the host-guest interaction. google.com This indicates that the structural motifs derived from this compound are valuable in creating sophisticated systems where precise molecular recognition is key.

Environmental Fate and Biotransformation of 2,3 Difluoro 4 Nitrophenol

Mechanisms of Environmental Degradation of Nitrophenols, with Relevance to 2,3-Difluoro-4-nitrophenol

Nitrophenols are recognized as hazardous environmental pollutants due to their widespread use in industrial synthesis and their potential toxicity. jebas.orgresearchgate.net Microbial catabolism is a key process in the natural attenuation of these compounds. cas.cnnih.gov While specific studies on this compound are scarce, the degradation mechanisms can be inferred from extensive research on other substituted nitrophenols, particularly p-nitrophenol (PNP) and various halogenated nitrophenols. cas.cnfrontiersin.org The general strategy employed by microorganisms involves initial modifications to the aromatic ring to facilitate cleavage and subsequent entry into central metabolic pathways. nih.gov

The aerobic microbial degradation of nitrophenols predominantly proceeds via two well-characterized pathways: the hydroquinone pathway and the hydroxyquinol pathway. frontiersin.orgresearchgate.net Both pathways ultimately converge to produce maleylacetate, which is then funneled into the β-ketoadipate pathway. researchgate.net

The Hydroquinone Pathway: This pathway is initiated by a monooxygenase that removes the nitro group from the aromatic ring, releasing nitrite and forming benzoquinone. nih.govresearchgate.net The benzoquinone is then reduced to hydroquinone (HQ). frontiersin.org Subsequently, a dioxygenase catalyzes the cleavage of the hydroquinone ring to form γ-hydroxymuconic semialdehyde, which is further metabolized. researchgate.net This pathway is common in many Gram-negative bacteria that degrade 4-nitrophenol (B140041). nih.gov

The Hydroxyquinol Pathway: In this alternative route, a different monooxygenase hydroxylates the phenol (B47542) ring to produce 4-nitrocatechol (in the case of PNP degradation). frontiersin.orgnih.gov Another monooxygenase then oxidatively removes the nitro group to form 1,2,4-benzenetriol, also known as hydroxyquinol (HQ). ethz.ch The hydroxyquinol ring is then cleaved by a dioxygenase. cas.cn This pathway has been observed in both Gram-positive and Gram-negative bacteria. cas.cnnih.gov

For this compound, it is plausible that analogous pathways would be involved. The initial enzymatic attack would likely involve either the direct removal of the nitro group to form a difluorinated benzoquinone (Hydroquinone Pathway) or hydroxylation to form a difluorinated nitrocatechol intermediate, followed by denitration to yield a difluorinated hydroxyquinol (Hydroxyquinol Pathway). The presence of fluorine atoms may influence the enzymatic specificity and reaction kinetics.

| Pathway | Key Initial Step | Primary Intermediate | Key Ring-Cleavage Substrate | References |

|---|---|---|---|---|

| Hydroquinone Pathway | Oxidative removal of nitro group (-NO2) | Benzoquinone | Hydroquinone | frontiersin.orgresearchgate.netresearchgate.net |

| Hydroxyquinol Pathway | Hydroxylation of the aromatic ring | 4-Nitrocatechol | Hydroxyquinol (1,2,4-Benzenetriol) | cas.cnfrontiersin.orgnih.gov |

While no microbial communities have been specifically identified for the degradation of this compound, a diverse range of bacteria capable of degrading other nitrophenols has been isolated from contaminated environments. researchgate.net These microorganisms could potentially adapt to utilize fluorinated analogues. Genera such as Pseudomonas, Arthrobacter, Rhodococcus, Burkholderia, and Cupriavidus are frequently implicated in the breakdown of nitrophenolic compounds, including halogenated ones. researchgate.netcas.cnnih.gov

For instance, Cupriavidus sp. has been shown to degrade halogenated nitrophenols like 2,6-dibromo-4-nitrophenol, initiating the process through a monooxygenase that catalyzes both denitration and debromination. cas.cn High-throughput sequencing of microbial communities in bioreactors treating p-nitrophenol has revealed the predominance of electrochemically active bacteria like Delftia and Diaphorobacter, which contribute to enhanced degradation. rsc.org It is hypothesized that microbial consortia, rather than single strains, are likely responsible for the complete mineralization of complex compounds like this compound in the environment, with different species carrying out successive steps in the degradation pathway. jebas.org

The efficiency of microbial degradation of nitrophenols is sensitive to various environmental parameters. The carbon-to-nitrogen (C/N) ratio and the availability of co-substrates are critical factors that can significantly impact degradation rates. frontiersin.org

Studies on p-nitrophenol (PNP) degradation in bioreactors have shown that adjusting the C/N ratio can enhance removal efficiency. For example, at a C/N ratio of 10:1, PNP degradation was significantly improved compared to higher or lower ratios, as nitrogen supplementation supports microbial growth and metabolism. frontiersin.org

The presence of a readily biodegradable co-substrate, such as glucose, can have a dual effect. While it can support microbial growth, excessive concentrations may lead to the preferential consumption of the simpler carbon source over the more complex nitrophenol molecule. frontiersin.org Research has demonstrated that an optimal glucose-to-PNP co-substrate ratio (e.g., 6:1) can lead to significantly higher PNP removal efficiency compared to higher ratios (e.g., 12:1). frontiersin.org These findings suggest that for effective bioremediation of sites contaminated with this compound, the optimization of nutrient composition and the potential addition of suitable co-substrates would be crucial.

| Factor | Observation in PNP Degradation Studies | Potential Implication for this compound | References |

|---|---|---|---|

| C/N Ratio | Optimal degradation observed at a C/N ratio of 10:1. | Nutrient balancing is likely critical for efficient biodegradation. | frontiersin.org |

| Co-substrates (e.g., Glucose) | An optimal ratio (6:1 glucose to PNP) enhances removal; excess glucose can be inhibitory. | Co-metabolism could enhance degradation, but the concentration must be carefully controlled. | frontiersin.org |

Studies on the Fate of Fluorinated Compounds in Ecosystems

Organofluorine compounds often exhibit high persistence in the environment due to the exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. nih.govwikipedia.org This stability means that compounds like this compound are likely to be recalcitrant and may bioaccumulate. nih.govwikipedia.org

The environmental fate of organofluorines is a growing concern. Highly fluorinated compounds such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) are known to be persistent global contaminants. wikipedia.org However, lightly fluorinated molecules, particularly those with additional functional groups, may be more susceptible to degradation. societechimiquedefrance.fr Microorganisms can employ a "metabolic activation" strategy, where initial enzymatic attacks on other, more reactive parts of the molecule (like the phenol or nitro group) can activate the C-F bonds, making subsequent cleavage more feasible. mdpi.com

Research on the fungal degradation of 5-fluoro-2-nitrophenol has demonstrated that cleavage of the C-F bond is achievable, with the fungus Caldariomyces fumago showing significant degradation and release of fluoride (B91410) ions. mdpi.com This indicates that despite the C-F bond's strength, microbial defluorination is a viable environmental process. The degradation of this compound would likely involve the sequential removal of the fluorine atoms, a process that remains a significant biochemical challenge.

Environmental Monitoring and Detection Methodologies for this compound

Effective monitoring and detection are essential for understanding the environmental distribution and fate of this compound. While specific standardized methods for this compound are not established, techniques used for other fluorinated aromatic pollutants and nitrophenols can be adapted.

Advanced analytical methods are required to achieve the necessary sensitivity and selectivity for detection in complex environmental matrices like water and soil. mdpi.com The most common approach for detecting fluorinated pollutants is liquid chromatography coupled to mass spectrometry (LC-MS/MS), which offers excellent sensitivity but often requires reference standards for each target molecule. anr.fr

A particularly powerful technique for monitoring organofluorine compounds is Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy . anr.frnih.gov 19F-NMR is highly specific and can detect and quantify any fluorinated compound in a sample without requiring prior knowledge of its identity. acs.org This non-destructive method allows for the tracking of the parent compound and the identification of novel fluorinated degradation byproducts, enabling the creation of a complete fluorine mass balance during transformation studies. nih.govacs.org Combining 19F-NMR with high-resolution mass spectrometry and chromatography provides a comprehensive approach to identify and quantify fluorinated pollutants and their transformation products in the environment. nih.gov

Crystallographic Analysis and Solid State Characteristics of 2,3 Difluoro 4 Nitrophenol

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a single-crystal structure for 2,3-Difluoro-4-nitrophenol has not been deposited or published to date. core.ac.ukcam.ac.ukcam.ac.uk

Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this specific isomer are not available. While crystallographic data exists for the related isomer, 2,6-Difluoro-4-nitrophenol (CCDC Deposit 612548), this information cannot be directly extrapolated to the 2,3-difluoro isomer due to the different substitution pattern, which would significantly alter the molecular packing and intermolecular interactions.

Table 6.1.1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | Not Available |

| Empirical Formula | C₆H₃F₂NO₃ |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Note: Data is not available as no public single-crystal X-ray diffraction studies have been reported for this compound.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases and can be used to characterize materials, including the identification of different polymorphic forms. acs.orgcalpaclab.com Similar to the single-crystal data, a specific powder X-ray diffraction pattern for this compound has not been reported in the reviewed literature. Without experimental data, a reference PXRD pattern cannot be presented.

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking)

Despite the absence of a solved crystal structure, the potential intermolecular interactions in the solid state of this compound can be inferred based on its molecular structure and studies of related compounds. The molecule contains a hydroxyl group (-OH), a nitro group (-NO₂), and two fluorine atoms (-F) attached to a benzene (B151609) ring, all of which can participate in various non-covalent interactions.

Hydrogen Bonding: The primary and strongest intermolecular interaction expected is hydrogen bonding originating from the phenolic hydroxyl group, which can act as a hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, strong O-H···O(nitro) hydrogen bonds are highly probable, leading to the formation of chains or dimeric motifs, a common feature in the crystal structures of nitrophenols. acs.orgaip.org The fluorine atoms, being electronegative, could also act as weak hydrogen bond acceptors.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.org Studies on related compounds, such as m-nitrophenol and p-nitrophenol, have shown that they exhibit polymorphism, where different packing arrangements of the molecules lead to distinct crystalline forms with different physical properties. acs.orgacs.org The presence of flexible functional groups and the possibility of different hydrogen-bonding networks can facilitate the formation of polymorphs. Research has also shown that fluorination can affect the polymorphic behavior of aromatic compounds. acs.orgprinceton.edu However, a review of the current literature indicates that no specific studies on the polymorphism of this compound have been published.

Co-crystallization: Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in the same crystal lattice. researchgate.netresearchgate.net This approach is widely used in the pharmaceutical and materials sciences. For instance, co-crystals of 4-nitrophenol (B140041) have been synthesized to create new supramolecular structures. There are currently no published reports of co-crystallization studies involving this compound.

Future Research Directions and Emerging Applications for 2,3 Difluoro 4 Nitrophenol

Exploration of Novel Derivatization Pathways and Their Functionalization

Future research will likely concentrate on leveraging the reactive sites of the 2,3-Difluoro-4-nitrophenol molecule to create a diverse library of novel derivatives with tailored functionalities. The primary reactive handles—the phenolic hydroxyl group, the electron-deficient aromatic ring, and the nitro group—offer multiple avenues for chemical modification.

Key derivatization reactions anticipated to be at the forefront of research include:

Etherification: The phenolic hydroxyl group is a prime candidate for ether synthesis, allowing for the introduction of a wide array of functional side chains. This could lead to new molecules for applications in medicinal chemistry or materials science.

Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties and reactivity of the molecule. This would yield 4-amino-2,3-difluorophenol, a versatile building block for the synthesis of dyes, pharmaceuticals, and polymers.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to displacement by various nucleophiles. This pathway allows for the introduction of diverse functional groups, such as amines, thiols, or alkoxy groups, creating highly functionalized benzene (B151609) rings that are otherwise difficult to synthesize.

Esterification: Reaction of the hydroxyl group with acyl chlorides or carboxylic acids would produce esters, which could be explored as pro-drugs or as monomers for polyester (B1180765) synthesis.

The functionalization of these derivatives is aimed at creating molecules with specific, enhanced properties. For instance, attaching long alkyl chains could lead to liquid crystalline materials, while incorporating heterocyclic moieties could generate compounds with novel biological activities.

Table 1: Potential Derivatization Reactions and Functional Outcomes

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|---|

| Etherification | Alkyl halides, Epoxides | Ether (-OR) | Pharmaceuticals, Liquid Crystals |

| Reduction | H₂, Pd/C; Sn/HCl | Amine (-NH₂) | Polymer intermediates, Dye synthesis |

| SNAr | Amines, Thiols | Substituted Amines/Thiols | Agrochemicals, Material Science |

| Esterification | Acyl Chlorides, Anhydrides | Ester (-O(C=O)R) | Pro-drugs, Polyester monomers |

Advanced Computational Modeling for Predictive Research

The application of advanced computational modeling, particularly Density Functional Theory (DFT), is poised to revolutionize the study of this compound by enabling predictive research. nanobioletters.com These in-silico methods can accurately forecast a range of molecular properties, saving significant time and resources in the laboratory.

Future computational studies are expected to focus on:

Reactivity Prediction: DFT calculations can model the electron distribution on the aromatic ring, identifying sites most susceptible to electrophilic or nucleophilic attack. This allows for the rational design of synthetic pathways.

Spectroscopic Characterization: Theoretical simulations of NMR, IR, and UV-Visible spectra can aid in the structural confirmation of newly synthesized derivatives. nanobioletters.com

Molecular Geometry and Energetics: Optimization of the molecular structure using methods like B3LYP/6-311+G(d,p) can determine the most stable conformation and calculate thermodynamic properties. nanobioletters.com

Interaction Modeling: Computational models can predict how this compound and its derivatives might interact with biological targets, such as enzyme active sites. acs.org This includes studying non-covalent interactions like hydrogen bonds and van der Waals forces using techniques like Reduced Density Gradient (RDG) analysis. nanobioletters.com

These predictive models will guide experimental work, allowing researchers to prioritize the synthesis of compounds with the highest probability of possessing desired characteristics.

Integration of this compound in Materials Science and Engineering